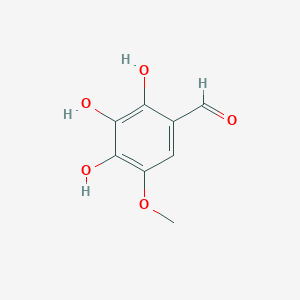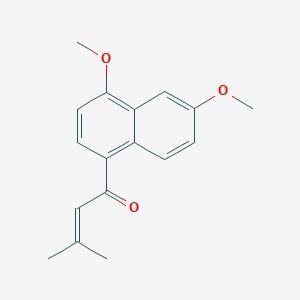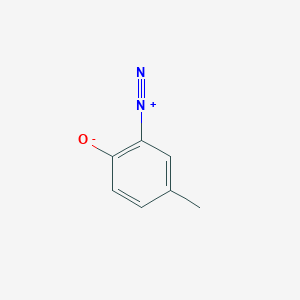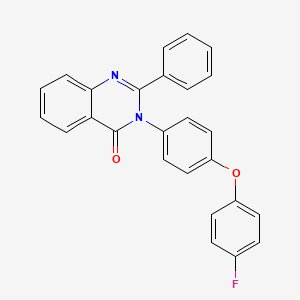
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with phenyl and fluorophenoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenol with 4-chlorobenzaldehyde to form 4-(4-fluorophenoxy)benzaldehyde. This intermediate is then reacted with 2-aminobenzophenone under acidic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents to the phenyl rings.
Applications De Recherche Scientifique
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole
- 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
- 5-Methyl-4-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-(4-(4-Fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
88538-79-8 |
|---|---|
Formule moléculaire |
C26H17FN2O2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H17FN2O2/c27-19-10-14-21(15-11-19)31-22-16-12-20(13-17-22)29-25(18-6-2-1-3-7-18)28-24-9-5-4-8-23(24)26(29)30/h1-17H |
Clé InChI |
JQCDJWZQIVLYJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



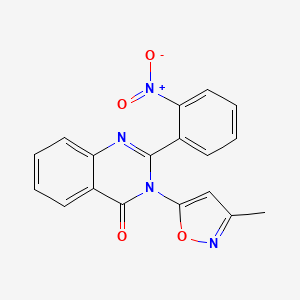
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
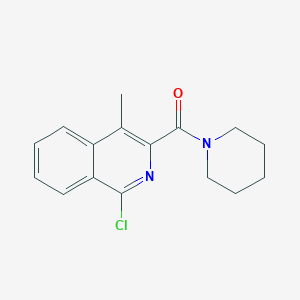
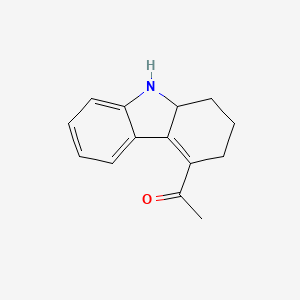
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)

![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
